molecular formula C6H11ClFN B2954184 1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride CAS No. 2137786-60-6

1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride

货号: B2954184
CAS 编号: 2137786-60-6
分子量: 151.61
InChI 键: WACKFUMEDCLIKI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Conformational Restriction and Receptor Complementarity

The 2-azabicyclo[2.2.1]heptane core imposes a defined chair-boat conformation that preorganizes the molecule for optimal receptor binding. X-ray crystallographic studies of related compounds demonstrate nitrogen lone pair orientation angles between 112-118°, aligning with nAChR α4β2 subunit hydrogen-bonding geometries. Fluorine substitution at the 1-position introduces dipole interactions with aromatic residues in the neurotransmitter binding pocket, increasing binding affinity by 3-5 fold compared to non-fluorinated counterparts.

Table 1: Comparative receptor binding profiles of azabicycloheptane derivatives

Compound nAChR α4β2 Ki (nM) DAT IC50 (nM) NET IC50 (nM) σ1R Ki (nM)
Epibatidine 0.04 120 85 >1000
Non-fluorinated parent 42 340 290 680
1-Fluoro derivative 9.6 110 95 210

Data adapted from in vitro studies of structural analogues.

Electronic Modulation Through Fluorination

The electronegative fluorine atom at C1 creates a strong dipole moment (μ = 1.47 D) that stabilizes transition states during receptor binding. Nuclear magnetic resonance (NMR) studies show fluorine-induced deshielding of the adjacent C2 proton (δ = 4.8 ppm), enhancing nitrogen basicity (pKa = 8.2 vs 7.5 in non-fluorinated analogue). This increased basicity improves protonation state stability at physiological pH, critical for blood-brain barrier permeation (logP = 1.2, logD7.4 = 0.8).

属性

IUPAC Name

1-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-6-2-1-5(3-6)4-8-6;/h5,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACKFUMEDCLIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CN2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反应分析

1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride undergoes various types of chemical reactions, including:

科学研究应用

Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride is being explored as a lead compound for developing new antidepressants due to its biological activity. Studies of interactions involving Rel-(1S,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride are focused on its binding affinity to various receptors, which is crucial for determining the therapeutic viability of this compound and understanding its pharmacodynamics and pharmacokinetics.

Other potential applications and research findings include:

  • Synthesis Methods Synthesis can be achieved through several methods, with specific conditions and reagents varying depending on the desired yield and purity of the final product.
  • OX1R Antagonists Substituted azabicyclo[2.2.1]heptanes have been optimized as selective orexin-1 receptor (OX1R) antagonists .
  • CO2 or Sodium Lactate Provocation: JNJ-54717793, was shown to have good pharmacokinetics and evidence of target engagement and efficacy in a relevant and translatable disease model. The efficacy of this molecule in reversing a provocation by CO 2 or sodium lactate at doses that are consistent with occupancy of the OX1 receptors has been previously described .
  • Fluoro or Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivative: The introduction of a fluorine atom changes the physical properties of the compound, altering its internal metabolism, distribution, and stability. The fluorine atom can also form hydrogen bonds with intravital amino acids, potentially changing the effect performance or the mechanism of biomacromolecules in the body .
  • Oxygenated 2-azabicyclo[2.2.1]heptanes: can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .

作用机制

The mechanism of action of 1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and the azabicyclo structure play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.

相似化合物的比较

Fluorine Substitution Patterns

Fluorine positioning significantly influences physicochemical and pharmacological properties. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Fluorine Position Key Features
5-Fluoro-2-azabicyclo[2.2.1]heptane HCl 1780623-64-4 C₆H₁₀FN·HCl 151.6 Position 5 Enhanced metabolic stability; used in kinase inhibitor synthesis .
6,6-Difluoro-2-azabicyclo[2.2.1]heptane HCl 2055840-65-6 C₆H₁₀ClF₂N 169.6 Positions 6,6 Increased lipophilicity; potential for improved blood-brain barrier penetration .
3-Fluoro-1-azabicyclo[2.2.1]heptane 1545157-65-0 C₆H₁₀FN 127.15 Position 3 Lower basicity due to nitrogen at position 1; explored in peptide mimetics .

Key Differences :

  • 1-Fluoro vs.
  • Mono- vs. Di-fluorination: The 6,6-difluoro analog exhibits higher molecular weight and lipophilicity, which could prolong half-life but reduce solubility .

Heteroatom Variations (Oxa, Thia, Diazabicyclo)

Substitution of nitrogen with oxygen or sulfur alters electronic properties and ring strain:

Compound Name CAS Number Heteroatom Molecular Formula Key Applications
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl 31560-06-2 Oxygen (position 2) C₅H₉ClFNO Intermediate for N-heterocyclic pharmaceuticals .
2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide HCl 1909336-43-1 Sulfur (position 2) C₅H₁₀ClNO₂S Sulfone group enhances hydrogen bonding; used in protease inhibitors .
2,5-Diazabicyclo[2.2.1]heptane HCl 1403763-25-6 Two nitrogens C₆H₁₂Cl₂N₂ Increased basicity; ligand in coordination chemistry .

Key Differences :

  • Oxa vs. Aza : The oxa analog (oxygen substitution) reduces basicity but improves water solubility .
  • Thia vs. Aza : Sulfur introduces polarizability and oxidation resistance, beneficial in protease inhibitors .

Stereochemical Variations

Stereochemistry critically impacts biological activity:

Compound Name CAS Number Stereochemistry Key Feature
(1R,3S,4S)-3-Ethynyl-2-azabicyclo[2.2.1]heptane HCl 1626394-43-1 (1R,3S,4S) Ethynyl group enables click chemistry for bioconjugation .
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane HCl 31560-06-2 (1S,4S) High purity (≥98%) available; used in asymmetric synthesis .

Key Insight : The (1S,4S) configuration is prevalent in pharmacologically active compounds due to optimal spatial arrangement for target binding .

Pharmacological and Commercial Relevance

  • Bioactivity : Fluorinated analogs are prioritized in CNS drug development due to fluorine’s ability to enhance bioavailability and block metabolic hotspots .
  • Commercial Availability :
    • 5-Fluoro-2-azabicyclo : Available at 95% purity (Combi-Blocks, $27/g) .
    • 2-Oxa-5-azabicyclo : Sold by MSE Supplies at ≥98% purity ($129/10g) .

生物活性

1-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by a bicyclic framework that includes a nitrogen atom, contributing to its biological activity. The fluorine atom at the 5-position enhances its pharmacological properties, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:

  • Receptor Binding : The compound exhibits affinity towards several receptors, including muscarinic acetylcholine receptors and orexin receptors. Studies have shown that modifications in the bicyclic structure can enhance receptor selectivity and binding affinity .
  • Enzymatic Modulation : The presence of fluorine enhances the compound's reactivity and ability to form stable complexes with biomolecules, potentially modulating enzymatic activities.

Pharmacological Profile

Research indicates that this compound may have several pharmacological applications:

Potential Applications

  • Antidepressants : The compound has been explored as a lead for developing new antidepressants due to its interaction with neurotransmitter systems.
  • Analgesics : Its analgesic properties have been investigated, particularly in relation to pain modulation pathways.
  • Neurodegenerative Diseases : The compound shows promise in treating conditions such as Parkinson's disease by acting on cholinergic systems .

Case Studies and Research Findings

Several studies have investigated the biological activity and pharmacokinetics of this compound:

Table 1: Binding Affinities to Receptors

CompoundReceptor TypeBinding Affinity (Ki)
1-Fluoro-2-azabicyclo[2.2.1]heptaneOrexin 110 nM
6-Fluoro-2-azabicyclo[2.2.1]heptaneMuscarinic15 nM
Analog XOrexin 2>100 nM

This table summarizes binding affinities derived from receptor occupancy studies, indicating that modifications to the azabicyclic structure can significantly impact receptor interactions.

Pharmacokinetics

In vivo studies demonstrated variable pharmacokinetic profiles across species:

SpeciesOral Bioavailability (%)Clearance (mL/min/kg)
Mouse5821
Rat11917
Dog480.9
Nonhuman Primate2214

These findings suggest that the compound's pharmacokinetic properties may vary significantly between species, which is critical for predicting human responses during clinical trials .

常见问题

Q. What are the key considerations for synthesizing 1-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride, and how can existing methodologies be adapted?

Answer: The synthesis of bicyclic azabicyclo compounds often involves multi-step routes, such as Portoghese’s method for analogous structures (e.g., (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride). Key steps include cyclization, fluorination, and hydrochloride salt formation .

  • Cyclization : Start with a proline-derived precursor to form the bicyclic scaffold. For fluorination, consider replacing hydroxyl or tosyl groups with fluorine via nucleophilic substitution (e.g., using KF or DAST) .
  • Salt Formation : React the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH to precipitate the hydrochloride salt .

Q. Table 1: Comparison of Synthesis Steps

StepPortoghese’s Method (Non-Fluorinated Analog) Proposed Adaptation for Fluorinated Target
CyclizationNaOH, benzoyl chloride, Et₂O, 24 hReplace benzoylation with fluorinating agent (e.g., DAST)
ReductionLiBH₄, dimethoxyethaneMaintain for amine reduction; monitor fluorine stability
Salt FormationHCl, H₂, Pd/CUse HCl gas in ethanol for controlled protonation

Challenges : Fluorine’s electronegativity may alter reaction kinetics. Monitor intermediates via NMR to confirm regioselectivity.

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Answer: Combine orthogonal methods for robust analysis:

  • HPLC/UPLC : Use a C18 column with acidic mobile phase (e.g., 0.1% TFA in acetonitrile/water) to assess purity. Compare retention times with standards .
  • TLC : Employ silica gel plates with fluorescent indicators. A solvent system of diethyl ether/diethylamine (39:1) can separate impurities; visualize under UV (254 nm) .
  • NMR : ¹⁹F NMR is critical to confirm fluorine incorporation. Compare ¹H/¹³C NMR shifts with non-fluorinated analogs to validate the bicyclic structure .

Q. Table 2: Expected NMR Shifts (Hypothetical Data)

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
1-F---110 to -120 (axial F)
2-NH2.5–3.5 (broad)45–50-

Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s stability and reactivity compared to non-fluorinated analogs?

Answer: Fluorine’s electronegativity and steric effects can:

  • Enhance Stability : Increase resistance to oxidative degradation due to strong C-F bonds. Conduct accelerated stability studies (40°C/75% RH) to compare shelf-life with non-fluorinated analogs .
  • Alter Reactivity : Fluorine may hinder nucleophilic attacks at the 1-position but increase acidity of adjacent protons. Use pH-dependent degradation studies to map reactive sites .

Q. Table 3: Stability Data Under Stress Conditions

ConditionDegradation Products (Hypothetical)% Degradation (Target vs. Non-Fluorinated Analog)
Acidic (0.1M HCl)Defluorinated by-productTarget: <5%; Analog: 15%
Oxidative (H₂O₂)N-oxide derivativeTarget: 10%; Analog: 30%

Methodology : Use LC-MS to identify degradation pathways and quantify stability differences.

Q. How can contradictions in spectroscopic data be resolved during structural elucidation?

Answer: Contradictions often arise from dynamic stereochemistry or solvent effects.

  • Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange. For example, coalescence of fluorine signals at high temps may indicate axial-equatorial flipping .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

Case Study : If ¹H NMR shows unexpected splitting, consider NOESY to confirm spatial proximity of protons to fluorine.

Q. What strategies optimize enantiomeric purity for chiral applications?

Answer:

  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s catalyst) during fluorination to control stereochemistry .

Validation : Measure optical rotation ([α]D) and compare with literature values for analogous bicyclic amines .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。